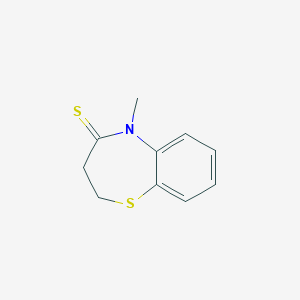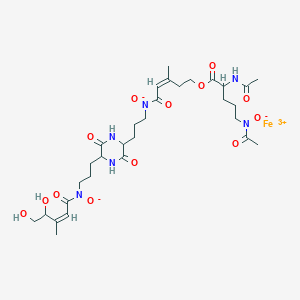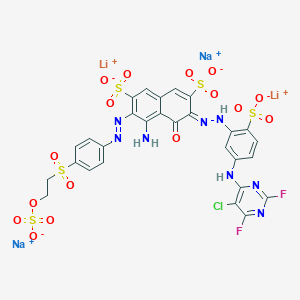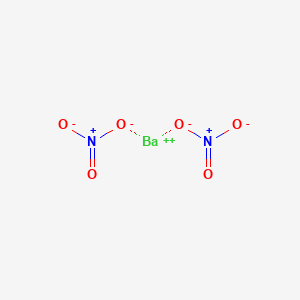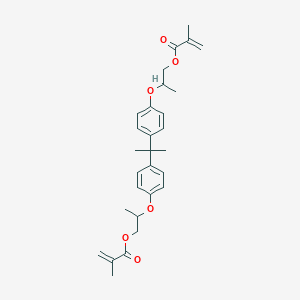
(1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate, also known as BisGMA, is a commonly used resin in dentistry and restorative materials. It is a dimethacrylate monomer, which means it contains two methacrylate groups, and is used as a cross-linking agent in dental composites. BisGMA is synthesized by the reaction of bisphenol A with glycidyl methacrylate, followed by the addition of methacrylic acid.
Mecanismo De Acción
(1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate acts as a cross-linking agent in dental composites. It forms a network of polymer chains that gives the material its strength and durability. (1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate also helps to improve the bonding between the composite material and the tooth structure.
Efectos Bioquímicos Y Fisiológicos
(1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate is biocompatible, which means it is not harmful to living tissue. However, there have been concerns about the release of (1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate and other monomers from dental composites into the oral cavity. Studies have shown that (1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate and other monomers can be released from dental composites over time and can potentially cause adverse effects, such as cytotoxicity and genotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate is widely used in dental research due to its excellent mechanical properties and biocompatibility. However, there are limitations to its use in lab experiments. (1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate can be difficult to dissolve in water, which can make it challenging to prepare solutions for experiments. Additionally, (1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate can polymerize quickly, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on (1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate. One area of interest is the development of new dental composites that contain (1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate and other monomers that are less likely to be released into the oral cavity. Another area of interest is the investigation of the potential health effects of (1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate and other monomers released from dental composites. Finally, there is a need for further research on the synthesis and properties of (1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate and other dimethacrylate monomers.
Métodos De Síntesis
(1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate is synthesized by the reaction of bisphenol A with glycidyl methacrylate, followed by the addition of methacrylic acid. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or dimethylaminopyridine, and a solvent, such as dichloromethane or dimethylformamide. The resulting product is purified by column chromatography to remove any impurities.
Aplicaciones Científicas De Investigación
(1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate is widely used in dentistry and restorative materials due to its excellent mechanical properties, such as high strength and durability. It is also biocompatible, which means it is not harmful to living tissue. (1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate is used in a variety of dental applications, such as fillings, crowns, and bridges.
Propiedades
Número CAS |
126415-01-8 |
|---|---|
Nombre del producto |
(1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate |
Fórmula molecular |
C29H36O6 |
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
2-[4-[2-[4-[1-(2-methylprop-2-enoyloxy)propan-2-yloxy]phenyl]propan-2-yl]phenoxy]propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C29H36O6/c1-19(2)27(30)32-17-21(5)34-25-13-9-23(10-14-25)29(7,8)24-11-15-26(16-12-24)35-22(6)18-33-28(31)20(3)4/h9-16,21-22H,1,3,17-18H2,2,4-8H3 |
Clave InChI |
PPQQLTZAHODMPQ-UHFFFAOYSA-N |
SMILES |
CC(COC(=O)C(=C)C)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC(C)COC(=O)C(=C)C |
SMILES canónico |
CC(COC(=O)C(=C)C)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC(C)COC(=O)C(=C)C |
Otros números CAS |
24447-72-1 |
Sinónimos |
2,2-bis(4-(2-methacryloyloxypropoxy)phenyl)propane BIS-2-PMA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



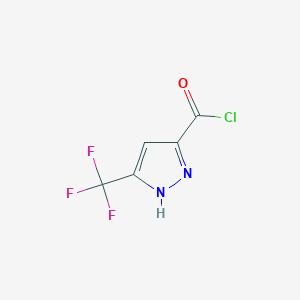
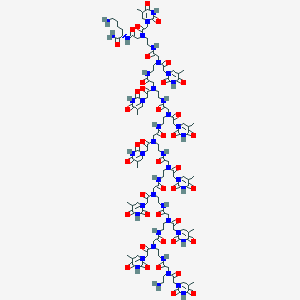
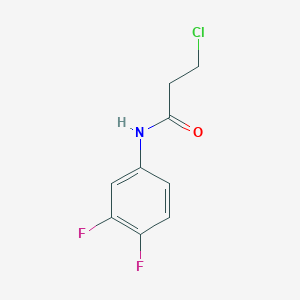
![N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B159580.png)
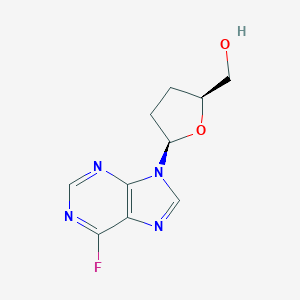
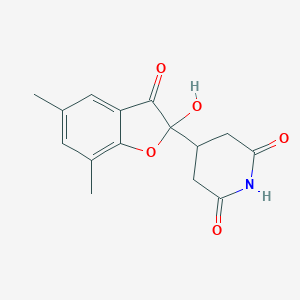
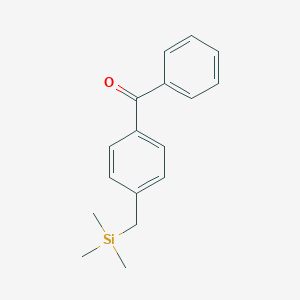
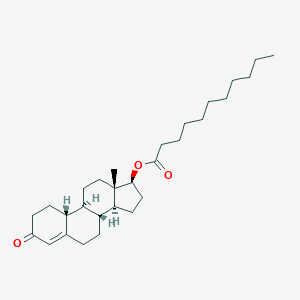
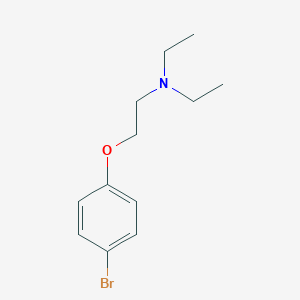
![4-Methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium](/img/structure/B159595.png)
